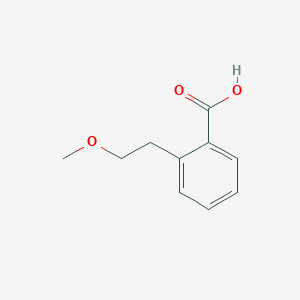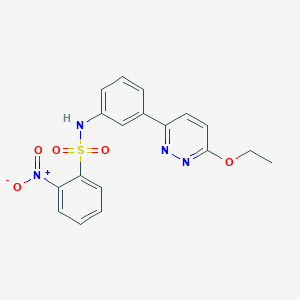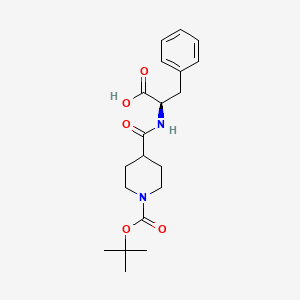
2-(2-Methoxyethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-Methoxyethyl)benzoic acid has been elucidated using techniques like X-ray diffraction, revealing specific bond lengths and angles that indicate the presence of conjugated systems or specific spatial arrangements (Zhao et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds akin to 2-(2-Methoxyethyl)benzoic acid can involve rearrangements under electron impact, leading to the loss of specific groups and the formation of rearrangement ions, indicating a complex behavior under certain conditions (R. Gillis & Q. N. Porter, 1990).
Physical Properties Analysis
Physical properties such as melting points and solubility are crucial for understanding the behavior of compounds like 2-(2-Methoxyethyl)benzoic acid in different environments. These properties are often determined experimentally during synthesis and characterization stages.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for the application of 2-(2-Methoxyethyl)benzoic acid derivatives in chemical synthesis. For example, the catalytic methoxycarbonylation of alkynes demonstrates the utility of related compounds in forming unsaturated esters or diesters through specific reaction pathways (A. A. Núñez Magro et al., 2010).
Wissenschaftliche Forschungsanwendungen
Matrix-assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Enhancements
Research has explored the use of benzoic acid derivatives as additives to improve the performance of MALDI mass spectrometry. Specifically, additives like 2-hydroxy-5 methoxybenzoic acid, a compound structurally related to 2-(2-Methoxyethyl)benzoic acid, have been shown to enhance ion yields and signal-to-noise ratios, particularly for high-mass range analytes. This indicates the potential of such compounds in facilitating more effective mass spectrometric analysis of proteins and oligosaccharides (Karas et al., 1993).
Antihepatotoxic Activities
Derivatives of benzoic acid, such as p-Methoxy benzoic acid, have been isolated from natural sources and demonstrated significant antihepatotoxic activity against various induced hepatotoxicities. This suggests that compounds like 2-(2-Methoxyethyl)benzoic acid could have potential applications in developing treatments for liver damage (Gadgoli & Mishra, 1999).
Advanced Material Science
In material science, substituted benzoic acids have been utilized as dopants for conducting polymers, such as polyaniline. This application highlights the role of benzoic acid derivatives in modifying the electrical and structural properties of advanced materials, potentially leading to innovations in electronics and nanotechnology (Amarnath & Palaniappan, 2005).
Luminescent Properties in Coordination Compounds
The study of lanthanide coordination compounds with benzoic acid derivatives reveals the influence of substituent groups on luminescent properties. Such research indicates the potential of 2-(2-Methoxyethyl)benzoic acid and related compounds in designing materials with specific optical properties, useful in sensors, lighting, and display technologies (Sivakumar et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJUHGKGNHXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)


![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
